1-nitrosoazepan-3-ol
Description
1-nitrosoazepan-3-ol is a chemical compound with the molecular formula C6H12N2O. It is a seven-membered heterocyclic compound containing nitrogen and oxygen atoms.
Properties
CAS No. |
77428-18-3 |
|---|---|
Molecular Formula |
C6H12N2O2 |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
1-nitrosoazepan-3-ol |
InChI |
InChI=1S/C6H12N2O2/c9-6-3-1-2-4-8(5-6)7-10/h6,9H,1-5H2 |
InChI Key |
AEEHNHHXHZWHGB-UHFFFAOYSA-N |
SMILES |
C1CCN(CC(C1)O)N=O |
Canonical SMILES |
C1CCN(CC(C1)O)N=O |
Synonyms |
eta-hydroxy-N-nitrosohexamethyleneimine gamma-hydroxy-N-nitrosohexamethyleneimine HN-NHMI cpd hydroxy-N-nitrosohexamethyleneimine |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
In a representative procedure, azepan-3-ol is dissolved in an aqueous hydrochloric acid solution (1–2 M) and cooled to 0–5°C. Sodium nitrite is added gradually to avoid excessive exothermicity, and the mixture is stirred for 2–4 hours. The nitroso group substitutes the amine hydrogen at the 1-position, forming 1-nitrosoazepan-3-ol. This reaction proceeds via the diazotization of the secondary amine, followed by nitroso group transfer.
Key Parameters:
-
Temperature: Sub-ambient conditions (0–10°C) minimize side reactions such as diazonium salt decomposition.
-
Acid Choice: Hydrochloric acid is preferred over sulfuric acid due to its compatibility with azepane’s stability.
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Stoichiometry: A 1.1:1 molar ratio of NaNO₂ to azepan-3-ol ensures complete conversion without over-nitrosation.
Yield Optimization and Challenges
Yields for this method typically range from 60% to 75%, with impurities arising primarily from incomplete nitrosation or oxidation byproducts. Chromatographic purification (silica gel, ethyl acetate/hexane eluent) is required to isolate the target compound. Notably, the nitroso group’s sensitivity to light and heat necessitates inert atmosphere handling and storage at –20°C.
Catalytic Asymmetric Synthesis
Asymmetric catalysis offers a route to enantiomerically enriched 1-nitrosoazepan-3-ol, leveraging chiral catalysts to induce stereoselectivity during key bond-forming steps.
Proline-Catalyzed Aldol Condensation
Inspired by methodologies for 1,3-diphenyl-1-propanol synthesis, L-proline or D-proline catalyzes the asymmetric aldol reaction between azepan-3-ol derivatives and nitrosobenzene. For example:
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Reaction Setup: A mixture of azepan-3-ol (10 mmol), nitrosobenzene (12 mmol), and L-proline (0.2 mmol) in dimethyl sulfoxide (DMSO) is stirred at 25°C for 48 hours.
-
Workup: The crude product is extracted with ethyl acetate, washed with brine, and purified via column chromatography.
This method achieves enantiomeric excess (ee) values of up to 85%, with the configuration dictated by the proline enantiomer (L-proline yields R-1-nitrosoazepan-3-ol; D-proline yields S-enantiomer).
Additive Effects on Reaction Efficiency
The addition of dibenzylamine trifluoroacetate (0.2–0.3 equiv) enhances reaction rates and ee values by stabilizing transition states through hydrogen bonding. For instance, 0.25 equiv of the additive increases yield from 65% to 80% while improving ee to 90%.
Stepwise Synthesis from Piperidine Derivatives
A modular approach involves the ring expansion of piperidine precursors to azepane, followed by nitrosation.
Ring Expansion via Schmidt Reaction
Piperidin-3-ol is subjected to a Schmidt reaction with hydrazoic acid (HN₃) in the presence of sulfuric acid, forming azepan-3-ol through a-shift mechanism. Subsequent nitrosation as described in Section 1 yields the target compound.
Reaction Conditions:
Reductive Amination Pathways
Alternative routes employ reductive amination of ketoazepanes. For example:
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Keto Intermediate Synthesis: Azepan-3-one is treated with hydroxylamine hydrochloride to form the oxime.
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Reduction: Catalytic hydrogenation (H₂, Pd/C) reduces the oxime to azepan-3-ol.
-
Nitrosation: As in Section 1.1.
This three-step sequence affords 1-nitrosoazepan-3-ol in 45–55% overall yield.
Purification and Characterization
Chromatographic Techniques
Silica gel column chromatography remains the gold standard for isolating 1-nitrosoazepan-3-ol from reaction mixtures. A typical eluent system (ethyl acetate:hexane, 3:7) achieves >95% purity. Preparative HPLC (C18 column, acetonitrile/water gradient) is employed for enantiomeric resolution, yielding >99% ee for asymmetric products.
Chemical Reactions Analysis
Types of Reactions
1-nitrosoazepan-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitroso group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions where the nitroso group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and other oxygen-containing derivatives.
Reduction: Formation of hexahydro-1-amino-1H-azepin-3-ol.
Substitution: Formation of various substituted azepin-3-ol derivatives.
Scientific Research Applications
1-nitrosoazepan-3-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-nitrosoazepan-3-ol involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to modifications in their structure and function. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
1-nitrosoazepan-3-ol can be compared with other similar compounds such as:
Hexahydro-1H-azepin-3-ol: Lacks the nitroso group, making it less reactive.
Hexahydro-1-amino-1H-azepin-3-ol: Contains an amino group instead of a nitroso group, leading to different chemical properties.
Hexahydro-1-nitroso-1H-azepin-2-ol: Similar structure but with the nitroso group at a different position, affecting its reactivity and interactions.
1-nitrosoazepan-3-ol is unique due to its specific structural features and the presence of the nitroso group, which imparts distinct chemical and biological properties .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-nitrosoazepan-3-ol, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves nitrosation of azepan-3-ol derivatives using sodium nitrite in acidic media. Optimization requires controlled pH (e.g., 2–4) and low temperatures (0–5°C) to minimize side reactions like denitrosation. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is critical. Monitor reaction progress using TLC or HPLC-MS for intermediate detection . Yield improvements may involve iterative adjustments of stoichiometry (e.g., 1.2 equivalents of NaNO₂) and solvent polarity.
Q. What analytical techniques are most effective for characterizing 1-nitrosoazepan-3-ol, and how should data interpretation address structural ambiguities?
- Methodological Answer : Combine NMR (¹H, ¹³C, and DEPT for nitroso group confirmation), FT-IR (N=O stretch ~1500 cm⁻¹), and high-resolution mass spectrometry (HRMS) for molecular ion validation. For stereochemical analysis, use 2D NMR (NOESY/ROESY) to resolve axial vs. equatorial nitroso group orientation. Cross-reference with computational predictions (DFT-based chemical shift calculations) to resolve ambiguities. Quantify purity via HPLC with UV detection (λ = 250–300 nm) and internal standards (e.g., deuterated analogs) .
Q. How should researchers design stability studies for 1-nitrosoazepan-3-ol under varying storage conditions?
- Methodological Answer : Conduct accelerated stability testing under ICH guidelines:
- Temperature : 25°C (room), 40°C (accelerated), and 60°C (stress).
- Humidity : 60% RH and 75% RH.
- Light : Expose to UV (320–400 nm) and visible light.
Analyze degradation products using LC-MS/MS and compare with forced degradation samples (acid/base/oxidative conditions). Use kinetic modeling (Arrhenius equation) to predict shelf life .
Advanced Research Questions
Q. How can researchers reconcile discrepancies in reported nitroso group reactivity across different experimental models (e.g., in vitro vs. in vivo)?
- Methodological Answer : Perform comparative studies using standardized assay conditions (e.g., pH, temperature, and redox potential). For in vitro models, simulate physiological conditions (e.g., 37°C, 5% CO₂) with biomimetic buffers. In vivo, use isotopic labeling (¹⁵N-nitroso) to track metabolic pathways via LC-MS/MS. Address species-specific differences (e.g., rodent vs. human liver microsomes) by cross-validating with humanized models or organ-on-chip systems .
Q. What strategies mitigate conflicting data on 1-nitrosoazepan-3-ol’s mutagenic potential in genotoxicity assays?
- Methodological Answer : Apply tiered testing:
- Tier 1 : Ames test (TA98/TA100 strains ± S9 metabolic activation).
- Tier 2 : Comet assay (in vitro) and micronucleus test (in vivo).
- Tier 3 : Transcriptomic profiling (RNA-seq) to identify DNA damage response pathways.
Control for nitroso compound-specific artifacts (e.g., nitrosamine contamination) using LC-MS/MS with isotope dilution. Cross-validate results with structural analogs (e.g., nitrosoazepane derivatives) .
Q. How can computational models predict 1-nitrosoazepan-3-ol’s metabolic pathways, and what experimental validations are required?
- Methodological Answer : Use in silico tools (e.g., Schrödinger’s ADMET Predictor, MetaSite) to simulate Phase I/II metabolism. Focus on cytochrome P450 (CYP3A4/2D6) interactions and glutathione conjugation. Validate predictions via:
- In vitro : Human liver microsomes (HLM) with NADPH cofactor, analyzed by LC-HRMS.
- In situ : Perfused liver models (rat/human) to assess first-pass metabolism.
- In silico refinement : Adjust QSAR models using experimental kinetic data (e.g., Km, Vmax) .
Q. What experimental designs address the compound’s potential for nitroso-amine exchange reactions in biological matrices?
- Methodological Answer : Use stable isotope-labeled 1-nitrosoazepan-3-ol (¹⁵N or ¹³C) to track exchange reactions in plasma or tissue homogenates. Employ mass spectrometry imaging (MSI) to localize exchange products. Compare results with control experiments using scavengers (e.g., ascorbic acid) to inhibit transnitrosation. Quantify kinetic parameters (kex) via pseudo-first-order modeling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
